Anthra[1,2-c]isoxazole-6,11-dione
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Overview
Description
Anthra[1,2-c]isoxazole-6,11-dione is a heterocyclic compound that features an isoxazole ring fused to an anthraquinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Anthra[1,2-c]isoxazole-6,11-dione can be synthesized through various methods. One common approach involves the reaction of anthraquinone with hydroxylamine to form the isoxazole ring. The reaction typically requires an acidic or basic catalyst and is conducted under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
Anthra[1,2-c]isoxazole-6,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isoxazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkylamines. Reaction conditions typically involve specific temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with alkylamines can lead to the formation of alkylamino derivatives of this compound .
Scientific Research Applications
Anthra[1,2-c]isoxazole-6,11-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of anthra[1,2-c]isoxazole-6,11-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
Anthra[1,2-c][1,3]diazole-6,11-dione: Similar in structure but contains a diazole ring instead of an isoxazole ring.
Anthra[1,2-c][1,2,5]oxadiazole-6,11-dione: Features an oxadiazole ring and exhibits different chemical properties.
Uniqueness
Anthra[1,2-c]isoxazole-6,11-dione is unique due to its specific ring structure, which imparts distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
36139-44-3 |
---|---|
Molecular Formula |
C15H7NO3 |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
naphtho[2,3-g][2,1]benzoxazole-6,11-dione |
InChI |
InChI=1S/C15H7NO3/c17-14-9-3-1-2-4-10(9)15(18)12-11(14)6-5-8-7-19-16-13(8)12/h1-7H |
InChI Key |
IRIKYSAFFJRSMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=NOC=C4C=C3 |
Origin of Product |
United States |
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